molecular formula C14H12N2O6S2 B083938 Disulfide, bis(4-methoxy-2-nitrophenyl) CAS No. 14371-84-7

Disulfide, bis(4-methoxy-2-nitrophenyl)

Cat. No. B083938
CAS RN: 14371-84-7
M. Wt: 368.4 g/mol
InChI Key: GDPGXDPBJUYOJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Disulfide, bis(4-methoxy-2-nitrophenyl), has been synthesized through different methods, involving organophosphorus compounds and reactions with various agents. One notable synthesis route involves the reaction of N-nitroso compounds with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, highlighting the versatility of this compound in chemical reactions (Jørgensen et al., 1980). Another approach includes reactions with aromatic dihydroxy compounds, leading to various derivatives useful in further chemical synthesis (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of Disulfide, bis(4-methoxy-2-nitrophenyl) and its derivatives have been extensively studied, revealing significant insights into their chemical behavior and potential applications. Studies involving crystallography and spectroscopy have provided detailed information on the conformation and dynamics of these molecules in the solid state, offering a foundation for understanding their reactivity and interactions with other compounds (Knopik et al., 1993).

Chemical Reactions and Properties

Disulfide, bis(4-methoxy-2-nitrophenyl), participates in a variety of chemical reactions, illustrating its reactivity and utility in synthetic chemistry. It has been used in the synthesis of phosphothioate analogues of oligonucleotides, showcasing its role in the development of new reagents for sulfurization processes (Stec et al., 1993). Additionally, its reactions with amines have been studied, leading to the formation of various organophosphorus compounds with potential applications in material science and catalysis (Clausen, El‐Barbary, & Lawesson, 1981).

Physical Properties Analysis

The physical properties of Disulfide, bis(4-methoxy-2-nitrophenyl), such as crystal structure, bond lengths, and angles, have been determined through X-ray diffraction and spectroscopic methods. These studies provide valuable information on the compound's stability, solubility, and potential for forming various molecular assemblies, essential for its application in different chemical contexts (Ricci & Bernal, 1970).

Chemical Properties Analysis

The chemical properties of Disulfide, bis(4-methoxy-2-nitrophenyl), including its reactivity towards different functional groups, oxidation, and reduction behavior, have been explored to harness its potential in synthetic chemistry. Its role as a mild and selective oxidizing agent for thiocarbonyl groups to oxo analogues and thiols to disulfides underlines its versatility and applicability in organic synthesis (Barton, Ley, & Meerholz, 1979).

properties

IUPAC Name

4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGXDPBJUYOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065763
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, bis(4-methoxy-2-nitrophenyl)

CAS RN

14371-84-7
Record name Bis(4-methoxy-2-nitrophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14371-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, bis(4-methoxy-2-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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